1-Boc-3-bromo-7-nitroindole
Overview
Description
This compound is a derivative of indole, a significant heterocyclic system found in many natural products and drugs . The presence of the bromine and nitro groups on the indole ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Boc-3-bromo-7-nitroindole typically involves the functionalization of the indole ring. One common method includes the bromination of 1-Boc-indole followed by nitration . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and a mixture of nitric acid and sulfuric acid for nitration. Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields .
Chemical Reactions Analysis
1-Boc-3-bromo-7-nitroindole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.
Oxidation Reactions: Although less common, the indole ring can undergo oxidation under strong oxidative conditions.
Common reagents used in these reactions include palladium catalysts for substitution reactions and hydrogen gas or metal hydrides for reduction reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
1-Boc-3-bromo-7-nitroindole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Boc-3-bromo-7-nitroindole depends on its specific application. In biological systems, indole derivatives often interact with various molecular targets, such as enzymes and receptors, influencing cellular pathways and processes . The presence of the nitro and bromine groups can enhance the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
1-Boc-3-bromo-7-nitroindole can be compared with other indole derivatives, such as:
1-Boc-3-bromoindole: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Boc-7-nitroindole:
3-bromo-7-nitroindole: Lacks the Boc protecting group, which can influence its stability and reactivity.
Properties
IUPAC Name |
tert-butyl 3-bromo-7-nitroindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O4/c1-13(2,3)20-12(17)15-7-9(14)8-5-4-6-10(11(8)15)16(18)19/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYXXCHHJCQANV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654344 | |
Record name | tert-Butyl 3-bromo-7-nitro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-37-4 | |
Record name | tert-Butyl 3-bromo-7-nitro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.